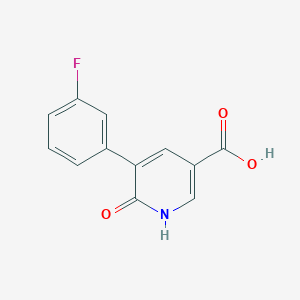

5-(3-Fluorophenyl)-6-hydroxynicotinic acid

Vue d'ensemble

Description

5-(3-Fluorophenyl)-6-hydroxynicotinic acid is an organic compound that belongs to the class of nicotinic acids This compound features a fluorophenyl group attached to the nicotinic acid core, which imparts unique chemical and biological properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorophenyl)-6-hydroxynicotinic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated nicotinic acid under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate, a solvent like dimethylformamide, and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The use of automated systems for reagent addition and product isolation helps in scaling up the production while maintaining quality.

Analyse Des Réactions Chimiques

Types of Reactions

5-(3-Fluorophenyl)-6-hydroxynicotinic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of 5-(3-Fluorophenyl)-6-oxonicotinic acid.

Reduction: Formation of 5-(3-Fluorophenyl)-6-hydroxy-1,4-dihydronicotinic acid.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

5-(3-Fluorophenyl)-6-hydroxynicotinic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential as a ligand in receptor binding assays.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and neurodegenerative diseases.

Industry: Utilized in the development of new materials with specific electronic properties.

Mécanisme D'action

The mechanism of action of 5-(3-Fluorophenyl)-6-hydroxynicotinic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors, while the hydroxyl and carboxylic acid groups facilitate hydrogen bonding and ionic interactions. These interactions can modulate the activity of enzymes or receptors involved in various biological pathways, leading to its observed effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-(3-Chlorophenyl)-6-hydroxynicotinic acid

- 5-(3-Bromophenyl)-6-hydroxynicotinic acid

- 5-(3-Methylphenyl)-6-hydroxynicotinic acid

Uniqueness

5-(3-Fluorophenyl)-6-hydroxynicotinic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and binding characteristics, making it different from its chloro, bromo, and methyl analogs. This uniqueness is particularly valuable in medicinal chemistry, where fluorinated compounds often exhibit improved metabolic stability and bioavailability.

Activité Biologique

5-(3-Fluorophenyl)-6-hydroxynicotinic acid is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula: C₁₅H₁₃FN₂O₃

- Molecular Weight: Approximately 304.30 g/mol

- Functional Groups: Hydroxyl (-OH), carboxylic acid (-COOH), and fluorinated phenyl group.

These structural components suggest that the compound may interact with various biological targets, including receptors and enzymes.

The biological activity of this compound is attributed to its ability to form hydrogen bonds through its hydroxyl and carboxylic acid groups. The fluorine atom enhances binding affinity via electronic effects, potentially influencing neurotransmission and other cellular processes.

Pharmacological Effects

-

Nicotinic Acetylcholine Receptor Interaction:

- The compound is hypothesized to interact with nicotinic acetylcholine receptors, which could affect neurotransmission and cognitive functions.

- Antimicrobial Activity:

- Anticancer Potential:

Data Table: Summary of Biological Activities

Case Studies and Research Findings

-

Antimicrobial Studies:

Research has shown that derivatives similar to this compound demonstrate significant activity against multidrug-resistant strains of bacteria. For instance, a related compound exhibited an MIC of 7.81 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) . -

Cytotoxicity Assays:

In vitro studies evaluating the cytotoxic effects on human cell lines have indicated that certain derivatives can selectively induce apoptosis in cancer cells while sparing normal cells, highlighting their potential as therapeutic agents . -

Molecular Docking Studies:

Computational studies have supported the hypothesis that this compound can effectively bind to target proteins involved in disease pathways, further validating its potential as a drug candidate .

Propriétés

IUPAC Name |

5-(3-fluorophenyl)-6-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO3/c13-9-3-1-2-7(4-9)10-5-8(12(16)17)6-14-11(10)15/h1-6H,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJAIXOAULQYHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=CNC2=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673425 | |

| Record name | 5-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214330-23-0 | |

| Record name | 5-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.